3,5-Dibutyl-4-propyl-1H-pyrazole
Description
3,5-Dibutyl-4-propyl-1H-pyrazole is a trisubstituted pyrazole derivative characterized by aliphatic butyl (C₄H₉) and propyl (C₃H₇) groups at the 3,5- and 4-positions, respectively. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and coordination chemistry due to their versatile reactivity and ability to act as ligands.
Properties
CAS No. |
22905-88-0 |
|---|---|
Molecular Formula |
C14H26N2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3,5-dibutyl-4-propyl-1H-pyrazole |
InChI |
InChI=1S/C14H26N2/c1-4-7-10-13-12(9-6-3)14(16-15-13)11-8-5-2/h4-11H2,1-3H3,(H,15,16) |
InChI Key |
HHPYEVUIEKYYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=NN1)CCCC)CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
| Compound | Substituents (Positions) | Key Functional Groups | Molecular Complexity |
|---|---|---|---|
| This compound | Butyl (3,5), Propyl (4) | Aliphatic chains | Moderate |
| 4i | Coumarin-3-yl (4), Tetrazolyl (1) | Aromatic (coumarin), Tetrazole | High |
| 4j | Coumarin-3-yl (6), Thioxo (2) | Aromatic, Thione (C=S) | High |
Key Observations :
Physicochemical Properties
| Property | This compound | 4i | 4j |
|---|---|---|---|
| Solubility | Low in polar solvents (e.g., H₂O) | Moderate (due to tetrazolyl) | Moderate-High (thione enhances polarity) |
| Melting Point | Moderate (~100–120°C inferred) | Higher (>200°C inferred) | Lower (~80–100°C inferred) |
| Stability | High thermal stability (aliphatic) | Moderate (sensitive to hydrolysis) | Lower (thione prone to oxidation) |
Research Findings :
- Aliphatic substituents improve thermal stability but reduce solubility in polar media, limiting applications in aqueous systems. In contrast, 4i and 4j’s polar groups enhance solubility but may compromise stability under harsh conditions .
- Crystallographic studies using tools like SHELXL () are critical for resolving such structural nuances, particularly for quantifying bond lengths and angles influenced by substituents .
Q & A
Basic: What are the established synthetic routes for 3,5-Dibutyl-4-propyl-1H-pyrazole, and what are their critical reaction parameters?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach begins with the formation of the pyrazole core via condensation of hydrazine derivatives with 1,3-diketones or β-keto esters. Subsequent alkylation steps introduce the butyl and propyl substituents at positions 3, 4, and 5. For example:
- Step 1: Reaction of hydrazine with a diketone precursor under reflux in ethanol to form the pyrazole ring.
- Step 2: Alkylation using alkyl halides (e.g., butyl bromide, propyl iodide) in the presence of a base (e.g., NaH) in anhydrous THF or DMF.
Critical parameters include:
- Temperature control (e.g., 0–5°C for alkylation to minimize side reactions).
- Solvent polarity (e.g., DMF enhances nucleophilic substitution efficiency).
- Reaction time (prolonged stirring improves yield but risks decomposition).
Yield optimization often requires iterative adjustment of these parameters .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement of this compound derivatives?
Answer:
Discrepancies in crystallographic data (e.g., bond-length distortions or thermal motion artifacts) can arise from disordered substituents or twinning. Methodological approaches include:
- Using SHELXL for iterative refinement: Apply restraints to disordered alkyl chains and utilize the TWIN/BASF commands for twinned crystals.
- Validation tools: Check for overfitting with Rfree values and validate geometry against the IUCr’s checkCIF database.
- Complementary techniques: Cross-validate with NMR or DFT calculations to confirm bond angles/planarity of the pyrazole ring.
For example, a study on a related pyrazole derivative resolved thermal ellipsoid mismatches by refining hydrogen atom positions using neutron diffraction data .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks using DEPT-135 to distinguish CH3, CH2, and CH groups in alkyl chains. The pyrazole ring protons typically resonate at δ 6.2–7.5 ppm.
- High-resolution mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]<sup>+</sup> expected for C15H28N2: 236.2253).
- X-ray crystallography: Resolve regiochemistry of substituents and confirm absence of isomerization.
For purity assessment, combine HPLC with UV-Vis detection (λmax ~260 nm for pyrazole rings) .
Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
The bulky butyl and propyl groups hinder electrophilic substitution at the pyrazole ring but enhance stability in radical reactions. For Suzuki-Miyaura coupling:
- Electronic effects: Electron-withdrawing groups (e.g., nitro) at position 1 increase reactivity, but the 3,5-dibutyl groups reduce it due to steric hindrance.
- Catalyst optimization: Use Pd(OAc)2 with SPhos ligand in toluene/water (3:1) at 100°C to improve coupling efficiency.
Contradictory reports on reaction yields (e.g., 40% vs. 65%) may arise from differences in solvent purity or catalyst aging. Systematic screening via DoE (Design of Experiments) is recommended to identify optimal conditions .
Advanced: What strategies can mitigate low yields in the synthesis of this compound derivatives under anhydrous conditions?
Answer:
Common pitfalls include moisture-sensitive intermediates and side reactions (e.g., over-alkylation). Solutions:
- Schlenk techniques: Use flame-dried glassware and N2/Ar atmospheres for alkylation steps.
- Quenching agents: Add methanol dropwise to terminate reactions and precipitate unreacted halides.
- Byproduct analysis: Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and isolate intermediates via column chromatography.
For example, replacing NaH with K2CO3 in DMF reduced carbocation rearrangements in a related pyrazole synthesis, improving yields from 32% to 58% .
Basic: How does the conformation of this compound affect its intermolecular interactions in crystal packing?
Answer:
The alkyl chains adopt gauche conformations to minimize steric clashes, leading to layered crystal structures stabilized by van der Waals forces. In contrast, the planar pyrazole ring facilitates π-stacking in derivatives with aromatic substituents. X-ray studies of analogs show:
- Torsion angles: C3-C4-C5-N1 ~120° to avoid eclipsing butyl/propyl groups.
- Hydrogen bonding: N-H···N interactions between pyrazole rings in dimeric units (distance ~2.8 Å).
These features influence solubility and melting points, critical for formulation in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
